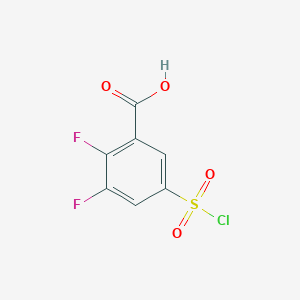

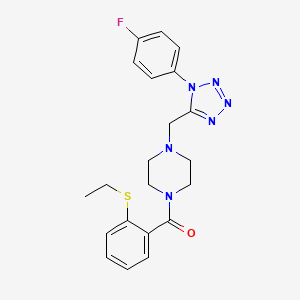

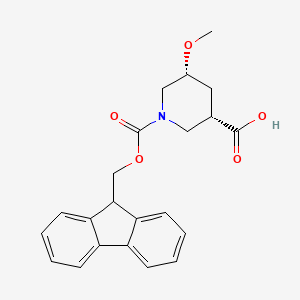

![molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8](/img/structure/B2459288.png)

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone derivative . It has been studied for its inhibitory effects on zipper-interacting protein kinase (ZIPK), which plays a role in the regulation of smooth muscle contraction .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized from appropriate phenyl hydrazines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidinones are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The compound has been used in studies involving molecular docking with the X-ray crystal structure of Russell’s viper PLA2 . The docking results suggest that pyrazolo[3,4-d]pyrimidine molecules with a trimethylene linker can bind with both anti-coagulation and enzymatic regions of PLA2 .科学的研究の応用

Antimicrobial Activity

Research highlights the significance of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety for the development of antimicrobial agents. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles (coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole) evaluated as antimicrobial agents. This suggests the potential of such compounds in creating effective antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Synthesis

The versatility of the pyrazolo[3,4-d]pyrimidin framework extends to the synthesis of various heterocyclic compounds, as demonstrated by Elian, Abdelhafiz, and Abdelreheim (2014). They explored the reactivity of related compounds towards electrophilic and nucleophilic reagents, contributing to the synthesis of novel heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Activity

Fadda et al. (2017) have synthesized novel heterocycles incorporating a thiadiazole moiety, including compounds structurally similar to the one of interest, and assessed their insecticidal activity against Spodoptera littoralis. Their findings underscore the compound's utility in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

特性

IUPAC Name |

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWPMISNSQCVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)